molecular formula C14H10ClFO3 B6364547 2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid CAS No. 1178655-78-1

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6364547
CAS No.: 1178655-78-1
M. Wt: 280.68 g/mol
InChI Key: CXCVPMJFLLDXHB-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-chloroanisole as a starting material, which undergoes a series of reactions including halogenation and subsequent substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel complexes. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 5-Chloro-2-methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in similar compounds .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(15)6-12(13)11-7-9(16)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCVPMJFLLDXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681155
Record name 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178655-78-1
Record name 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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